

# Use of 5-iodo-1H-indazole-3-methanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo
Cat. No.: B3279988

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# Application Notes and Protocols: 5-lodo-1H-indazole-3-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-iodo-1H-indazole-3-methanol as a versatile pharmaceutical intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[1][2] The presence of an iodine atom at the 5-position and a methanol group at the 3-position offers orthogonal handles for molecular elaboration, making this intermediate a valuable building block for creating diverse compound libraries for drug discovery.

## Synthesis of 5-lodo-1H-indazole-3-methanol

The synthesis of 5-iodo-1H-indazole-3-methanol can be efficiently achieved in a two-step process starting from the commercially available 5-iodo-indole. The process involves the conversion of the indole to the corresponding indazole-3-carboxaldehyde, followed by a selective reduction of the aldehyde to the primary alcohol.

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde

## Methodological & Application





The key precursor, 5-iodo-1H-indazole-3-carboxaldehyde, is synthesized from 5-iodo-indole via a nitrosation reaction under mild acidic conditions.[3][4] This reaction proceeds through the opening of the indole ring followed by a ring-closing reaction to form the indazole system.[3]

Experimental Protocol 1: Synthesis of 5-lodo-1H-indazole-3-carboxaldehyde[3][4]

- Prepare a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF (5.3:3 ratio).
- Add hydrochloric acid (2.7 equivalents) to the solution at 0 °C.
- Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the reaction mixture over 2 hours at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
- Extract the reaction mixture three times with ethyl acetate.
- Wash the combined organic layers three times with water, followed by a brine wash.
- Dry the organic layer over magnesium sulfate (MgSO<sub>4</sub>) and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

#### Step 2: Synthesis of 5-lodo-1H-indazole-3-methanol

The final product, 5-iodo-1H-indazole-3-methanol, is obtained by the reduction of the aldehyde functional group of 5-iodo-1H-indazole-3-carboxaldehyde. Sodium borohydride (NaBH<sub>4</sub>) in an alcoholic solvent is a suitable reagent for this transformation, offering high chemoselectivity.

Experimental Protocol 2: Reduction to 5-lodo-1H-indazole-3-methanol

- Dissolve 5-iodo-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol or ethanol.
- Cool the solution to 0 °C in an ice bath.



- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Once the reaction is complete, carefully quench the excess NaBH<sub>4</sub> by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate to yield the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

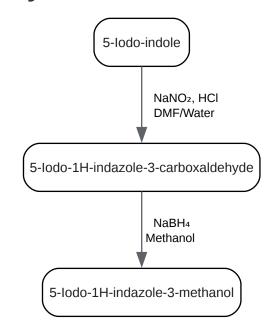
### Quantitative Data Summary

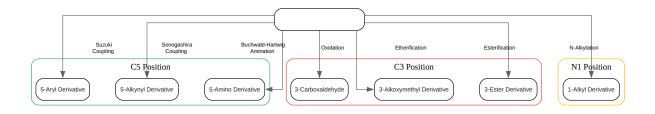
Step	Reacta nt	Produ ct	Reage nts	Solven t	Temp.	Time	Yield	Purity
1	5-lodo- indole	5-lodo- 1H- indazol e-3- carboxa ldehyde	NaNO₂, HCl	DMF/W ater	0°C → RT	8h	~70- 80%	>95%
2	5-lodo- 1H- indazol e-3- carboxa ldehyde	5-lodo- 1H- indazol e-3- methan ol	NaBH₄	Methan ol	0°C → RT	2-4h	>90%	>98%

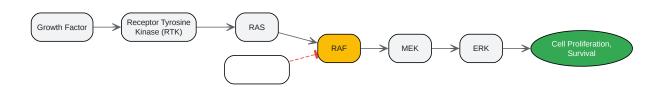
Note: Yields and purity are approximate and may vary depending on reaction scale and purification methods.



# **Visualization of Synthetic Workflow**







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